molecular formula C18H17N3O2 B4624889 N-{4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide

N-{4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide

Cat. No. B4624889
M. Wt: 307.3 g/mol
InChI Key: URGLUWMUGXIVMS-UHFFFAOYSA-N
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Description

Compounds containing the 1,3,4-oxadiazole moiety are of significant interest in medicinal chemistry due to their biological activities. The synthesis and analysis of these compounds provide valuable insights into their potential therapeutic applications, excluding specific details on drug use, dosage, and side effects.

Synthesis Analysis

The synthesis of related compounds often involves converting organic acids into corresponding esters, hydrazides, and eventually 1,3,4-oxadiazol-2-thiols or oxadiazoles through cyclization and substitution reactions. For instance, compounds with lipoxygenase inhibitory activity were synthesized by converting phenyl/aryl/aralkyl/heterocyclic acids into 5-substituted-1,3,4-oxadiazol-2-thiols and then reacting them with appropriate electrophiles in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) (Aziz‐ur‐Rehman et al., 2016).

Molecular Structure Analysis

The structural elucidation of these compounds typically involves spectroscopic techniques such as 1H-NMR, IR, 13C-NMR, and mass spectral data. Crystallography and theoretical studies, including density functional theory (DFT), provide insights into the geometrical parameters, electronic properties, and stability of these molecules (Amiri et al., 2016).

Scientific Research Applications

Antibacterial Activity

Research has demonstrated the synthesis and evaluation of 1,3,4-oxadiazole derivatives for their potential antibacterial properties. For example, the synthesis of azole derivatives and their antibacterial activity against certain strains have been investigated, revealing that some compounds exhibit good antibacterial properties against specific bacteria, suggesting their potential as antibacterial agents (Tumosienė et al., 2012).

Anticancer Activity

Several studies have focused on the anticancer properties of 1,3,4-oxadiazole derivatives. The design, synthesis, and evaluation of these compounds against cancer cell lines have shown that many possess moderate to excellent anticancer activity. This suggests their potential application in developing new anticancer therapies (Ravinaik et al., 2021).

properties

IUPAC Name

N-[4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-3-16(22)19-14-10-8-13(9-11-14)17-20-21-18(23-17)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGLUWMUGXIVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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